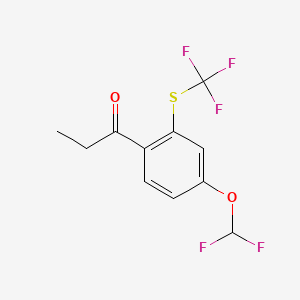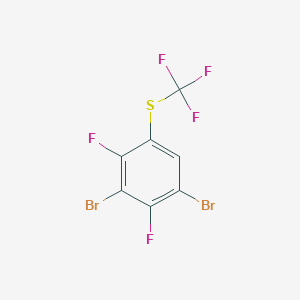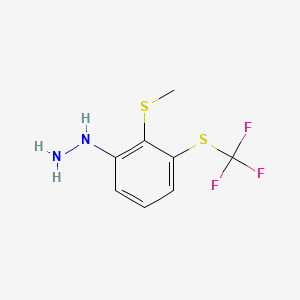
1-(2-(Methylthio)-3-(trifluoromethylthio)phenyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Methylthio)-3-(trifluoromethylthio)phenyl)hydrazine is a chemical compound characterized by the presence of both methylthio and trifluoromethylthio groups attached to a phenyl ring, along with a hydrazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Methylthio)-3-(trifluoromethylthio)phenyl)hydrazine typically involves the introduction of methylthio and trifluoromethylthio groups onto a phenyl ring, followed by the attachment of a hydrazine group. One common method involves the trifluoromethylthiolation of a suitable phenyl precursor, followed by methylthiolation and subsequent hydrazine introduction. The reaction conditions often require the use of catalysts and specific reagents to achieve the desired transformations .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-(Methylthio)-3-(trifluoromethylthio)phenyl)hydrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding thiols or amines.
Substitution: The hydrazine moiety can participate in substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Wissenschaftliche Forschungsanwendungen
1-(2-(Methylthio)-3-(trifluoromethylthio)phenyl)hydrazine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals
Biology: It may be used in studies involving enzyme inhibition or as a probe for investigating biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of 1-(2-(Methylthio)-3-(trifluoromethylthio)phenyl)hydrazine involves its interaction with molecular targets such as enzymes or receptors. The presence of the trifluoromethylthio group can enhance the compound’s binding affinity and specificity, leading to potent biological effects. The hydrazine moiety may also play a role in the compound’s reactivity and interaction with biological molecules .
Vergleich Mit ähnlichen Verbindungen
- 1-(2-(Methylthio)-4-(trifluoromethylthio)phenyl)hydrazine
- 1-(2-(Methylthio)-5-(trifluoromethylthio)phenyl)hydrazine
- 1-(2-(Methylthio)-6-(trifluoromethylthio)phenyl)hydrazine
Comparison: Compared to similar compounds, 1-(2-(Methylthio)-3-(trifluoromethylthio)phenyl)hydrazine is unique due to the specific positioning of the methylthio and trifluoromethylthio groups on the phenyl ring. This positioning can influence the compound’s reactivity, binding affinity, and overall biological activity .
Eigenschaften
Molekularformel |
C8H9F3N2S2 |
|---|---|
Molekulargewicht |
254.3 g/mol |
IUPAC-Name |
[2-methylsulfanyl-3-(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C8H9F3N2S2/c1-14-7-5(13-12)3-2-4-6(7)15-8(9,10)11/h2-4,13H,12H2,1H3 |
InChI-Schlüssel |
LQDJYKLLIOLVRL-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(C=CC=C1SC(F)(F)F)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


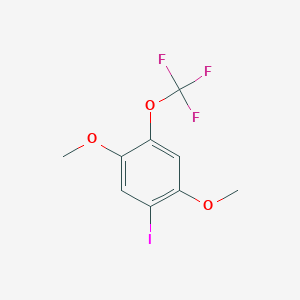


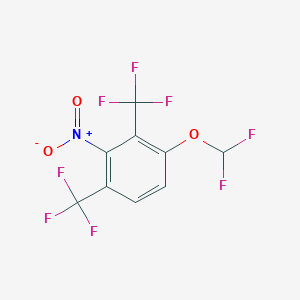
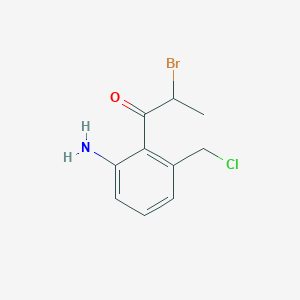

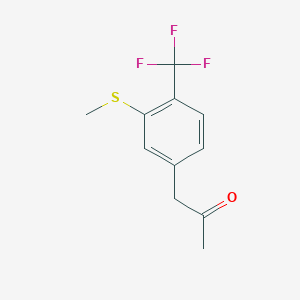
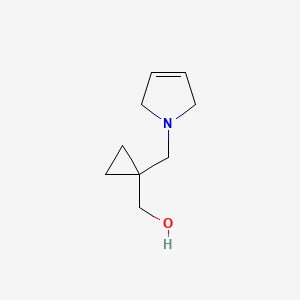
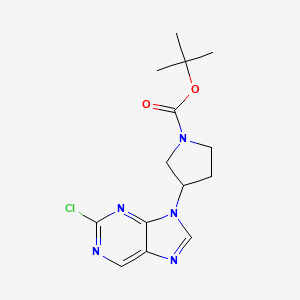
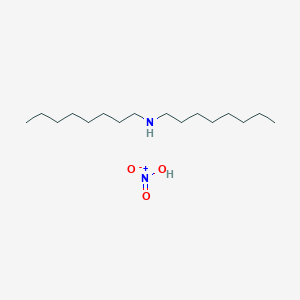
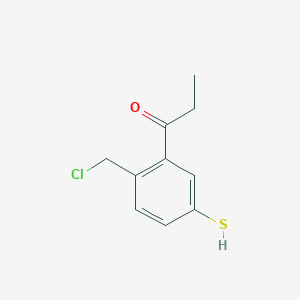
![Tris(2,3,5,6-tetramethyl[1,1'-biphenyl]-4-yl)borane](/img/structure/B14064719.png)
